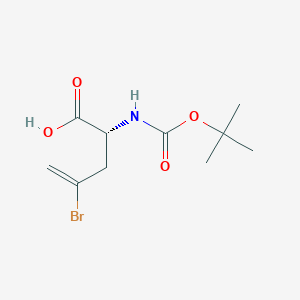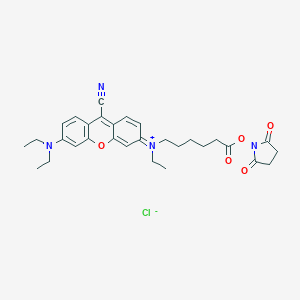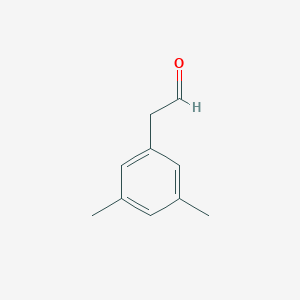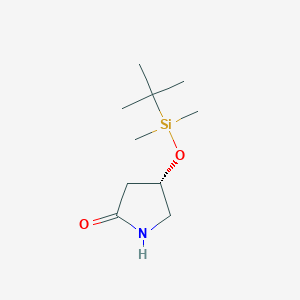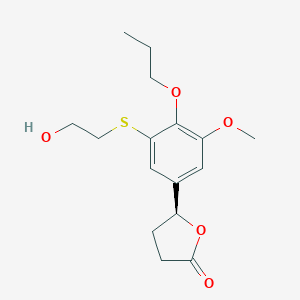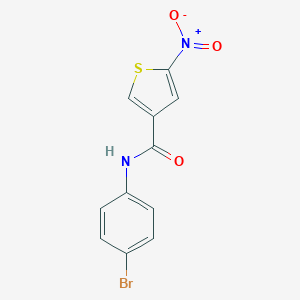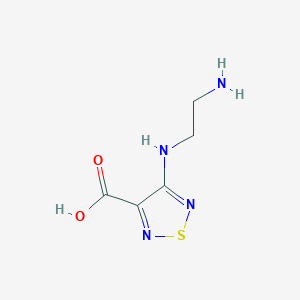
4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound containing nitrogen and sulfur atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid typically involves the reaction of 2-aminoethylamine with 1,2,5-thiadiazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate additional purification steps to remove any impurities and to obtain the compound in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 2-Amino-1,3,4-thiadiazole
- 2-Methyl-1,3,4-thiadiazole
- 2-Phenyl-1,3,4-thiadiazole
Uniqueness
4-(2-Aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical reactions and potential applications. Its specific structure and properties distinguish it from other thiadiazole derivatives, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
153391-48-1 |
|---|---|
Formule moléculaire |
C5H8N4O2S |
Poids moléculaire |
188.21 g/mol |
Nom IUPAC |
4-(2-aminoethylamino)-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H8N4O2S/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2,6H2,(H,7,9)(H,10,11) |
Clé InChI |
QDOAUVZJPROPMC-UHFFFAOYSA-N |
SMILES |
C(CNC1=NSN=C1C(=O)O)N |
SMILES canonique |
C(CNC1=NSN=C1C(=O)O)N |
Synonymes |
1,2,5-Thiadiazole-3-carboxylicacid,4-[(2-aminoethyl)amino]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





